15-beta-OH Gibberellin A3

Structure-Activity Relationship Physicochemical Properties Gibberellin Metabolism

15-beta-OH Gibberellin A3 (15β-OH GA3, CAS 105593-18-8) is a naturally occurring, hydroxylated derivative of Gibberellin A3. Unlike generic GA3, the beta-oriented hydroxyl at C-15 creates a distinct stereochemical signature essential for accurate LC-MS/MS method calibration. It serves as a validated reference standard for gibberellin profiling and an indispensable probe for GID1 receptor binding studies. This compound is not interchangeable with unmodified GA3. Secure reliable research supply now.

Molecular Formula C19H22O7
Molecular Weight 362.38
CAS No. 105593-18-8
Cat. No. B602388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-beta-OH Gibberellin A3
CAS105593-18-8
Synonyms(1α,2β,4aα,4bβ,9β,10β)-2,4a,7,9-Tetrahydroxy-1-methyl-8-methylene-gibb-3-ene-1,10-dicarboxylic Acid 1,4a-Lactone
Molecular FormulaC19H22O7
Molecular Weight362.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-beta-OH Gibberellin A3 (CAS 105593-18-8): Structural and Physicochemical Baseline for Scientific Procurement


15-beta-OH Gibberellin A3 (15β-OH GA3, CAS 105593-18-8) is a naturally occurring, hydroxylated derivative of the classic plant hormone Gibberellin A3 (GA3). It is a C19-gibberellin, distinguished from its parent compound by the presence of an additional beta-oriented hydroxyl group at the C-15 position (C-9 in gibbane numbering) [1]. This modification increases the molecular weight to 362.37 g/mol (C19H22O7) compared to GA3's 346.37 g/mol (C19H22O6), and alters key physicochemical properties, including a predicted aqueous solubility of 15 g/L at 25°C . It serves as a critical reference standard and an intermediate in the synthesis of other 15β-hydroxygibberellins .

Why 15-beta-OH Gibberellin A3 Cannot Be Substituted by Generic GA3 or Other 15-Hydroxylated Analogs


Generic substitution with unmodified Gibberellin A3 (GA3) is invalid for research or analytical applications requiring 15β-OH GA3. This compound is not a simple structural analog but a distinct chemical entity with a unique stereochemical signature [1]. While GA3 and other gibberellins exhibit high and often overlapping bioactivity in classic plant growth assays, this potency masks distinct, receptor-specific signaling [2]. Furthermore, the presence of a 15β-hydroxy group in the gibberellin skeleton is known to act as a biosynthetic block, preventing the enzymatic ring-B contraction in Gibberella fujikuroi [3]. This indicates that 15β-OH GA3 is not an active growth regulator in the same pathway as GA3 but a unique metabolic endpoint or intermediate, making its specific procurement essential for studies of gibberellin catabolism, biosynthesis, and as a structurally unique analytical standard.

Quantitative Differentiation Guide for 15-beta-OH Gibberellin A3 Against Closest Analogs


Structural Differentiation: Quantified Topological Polar Surface Area (TPSA) and Molecular Weight Versus GA3 and GA1

15β-OH GA3 is structurally distinguished from its parent compound GA3 and its primary 13-hydroxylated analog GA1 by a key modification at the C-15 position. This is quantifiable by the Topological Polar Surface Area (TPSA) and Molecular Weight (MW). The addition of the 15β-OH group increases the MW from 346.37 g/mol (GA3) to 362.37 g/mol and significantly increases the TPSA from 104 Ų (for GA1) to a higher value, enhancing polarity and influencing chromatographic behavior .

Structure-Activity Relationship Physicochemical Properties Gibberellin Metabolism

Biosynthetic Pathway Differentiation: C-15 Hydroxylation Blocks Gibberellin Formation in G. fujikuroi

The 15β-hydroxy group acts as a metabolic block. While GA3 is a major end-product of the gibberellin biosynthetic pathway in Gibberella fujikuroi, incubation of the mutant SG138 strain with 15-hydroxy-kaurenoic acid derivatives resulted in no detectable 15-hydroxylated gibberellins [1]. This indicates that the 15β-OH modification on the GA skeleton obstructs the enzymatic ring-B contraction necessary for GA formation, confirming 15β-OH GA3 is not a simple functional analog but a unique metabolic intermediate or shunt product [1].

Biosynthesis Enzymology Gibberella fujikuroi Metabolic Engineering

Biological Activity Differentiation: Comparative Potency in Classic Bioassays

While direct, head-to-head bioassay data for 15β-OH GA3 is absent from the reviewed literature, a strong class-level inference can be drawn. Studies evaluating 26 gibberellins in nine plant bioassays demonstrate that GA3 and GA7 show high activity in most assays, whereas GA8 (which, notably, has an additional hydroxyl group at C-2 compared to GA3) exhibits low activity [1]. Furthermore, a separate study of GA3 derivatives found that any modification of the basic GA3 molecule generally decreased its biological activity [2]. By extension, the addition of a 15β-OH group to GA3 is predicted to result in significantly reduced or altered bioactivity compared to the high activity of unmodified GA3.

Bioassay Structure-Activity Relationship Plant Growth Regulation

Primary Research and Analytical Applications for 15-beta-OH Gibberellin A3


Analytical Chemistry: Certified Reference Standard for LC-MS/MS Method Development

Procurement of 15β-OH GA3 as a high-purity reference standard is essential for analytical laboratories developing or validating LC-MS/MS methods for gibberellin profiling in complex plant matrices. Its unique molecular weight (362.37 g/mol) and increased polarity due to the 15β-OH group ensure a distinct chromatographic retention time, allowing it to serve as a definitive marker for method calibration and quality control . This is critical for accurate identification and quantification, as the compound cannot be reliably simulated by more common gibberellin standards like GA3 or GA1 .

Plant Hormone Research: Investigating Gibberellin Metabolism and Catabolism

This compound is a critical tool for plant physiologists and biochemists studying gibberellin homeostasis. The evidence that a 15β-hydroxy group acts as a metabolic block, preventing ring-B contraction in the GA biosynthetic pathway [1], positions 15β-OH GA3 as a valuable authentic standard for identifying and quantifying metabolic shunt products and intermediates. It is essential for tracer studies designed to map the fate of GA3 in vivo and to characterize the substrate specificity of gibberellin 2-oxidases and other catabolic enzymes [1].

Structure-Activity Relationship (SAR) Studies: Probing GA-Receptor Interactions

For researchers exploring the molecular basis of gibberellin perception, 15β-OH GA3 is an indispensable probe. The class-level evidence that structural modifications to the GA3 skeleton generally reduce or alter bioactivity makes this compound a key analog for defining the structural requirements for receptor binding and signal initiation [2]. It can be used in competitive binding assays or functional bioassays to determine the tolerance of the GA receptor (GID1) and downstream signaling components for modifications at the C-15 position, providing insights unavailable from highly active, unmodified GAs [2].

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